molecular formula C15H13ClF3N3O2 B12267155 4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole

4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12267155
M. Wt: 359.73 g/mol
InChI Key: RZWSBBCEBWWFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chloro group and a trifluoromethoxybenzoyl azetidine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Azetidine Moiety: The azetidine ring can be formed through cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.

    Coupling of the Trifluoromethoxybenzoyl Group: The trifluoromethoxybenzoyl group can be introduced through acylation reactions using trifluoromethoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of 4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-(trifluoromethyl)benzene: A simpler compound with similar functional groups but lacking the pyrazole and azetidine moieties.

    4-chloro-1H-pyrazole: A related compound with a pyrazole ring and a chloro group but without the trifluoromethoxybenzoyl azetidine moiety.

    1-(4-chlorobenzoyl)-3-azetidinone: A compound with an azetidine ring and a chlorobenzoyl group but lacking the pyrazole and trifluoromethoxy groups.

Uniqueness

4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its properties can be leveraged for desired outcomes.

Properties

Molecular Formula

C15H13ClF3N3O2

Molecular Weight

359.73 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C15H13ClF3N3O2/c16-12-5-20-22(9-12)8-10-6-21(7-10)14(23)11-1-3-13(4-2-11)24-15(17,18)19/h1-5,9-10H,6-8H2

InChI Key

RZWSBBCEBWWFSG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.